9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((Trimethylsilyl)methyl)-6-(((trimethylsilyl)methyl)thio)-9H-purine: is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to a purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-((Trimethylsilyl)methyl)-6-(((trimethylsilyl)methyl)thio)-9H-purine typically involves the introduction of trimethylsilyl groups to a purine precursor. One common method involves the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the silyl groups, potentially leading to the removal of the silyl groups or reduction of the purine ring.
Substitution: The trimethyl
Eigenschaften
CAS-Nummer |
93629-49-3 |
---|---|
Molekularformel |
C13H24N4SSi2 |
Molekulargewicht |
324.59 g/mol |
IUPAC-Name |
trimethyl-[[9-(trimethylsilylmethyl)purin-6-yl]sulfanylmethyl]silane |
InChI |
InChI=1S/C13H24N4SSi2/c1-19(2,3)9-17-8-16-11-12(17)14-7-15-13(11)18-10-20(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI-Schlüssel |
SRZPKGXQQXRVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CN1C=NC2=C1N=CN=C2SC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.